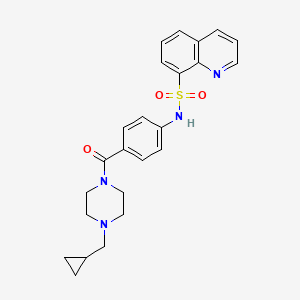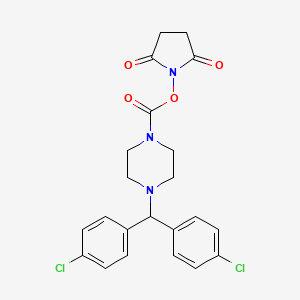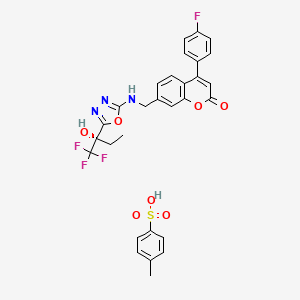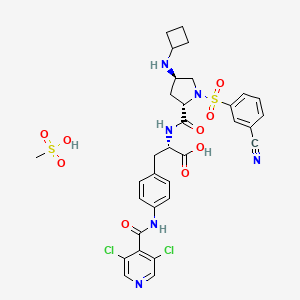![molecular formula C22H19N3O2S B609135 N-[2-(3-oxo-4H-quinoxalin-2-yl)-4-propan-2-ylphenyl]-2-thiophenecarboxamide CAS No. 1404437-62-2](/img/structure/B609135.png)
N-[2-(3-oxo-4H-quinoxalin-2-yl)-4-propan-2-ylphenyl]-2-thiophenecarboxamide
Übersicht
Beschreibung
“N-[2-(3-oxo-4H-quinoxalin-2-yl)-4-propan-2-ylphenyl]-2-thiophenecarboxamide” is a chemical compound with the formula C22H19N3O2S . It is an aromatic amide . The compound has a net charge of 0, an average mass of 389.472, and a mono-isotopic mass of 389.11980 .
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C22H19N3O2S/c1- 13 (2) 14- 9- 10- 16 (24- 21 (26) 19- 8- 5- 11- 28- 19) 15 (12- 14) 20- 22 (27) 25- 18- 7- 4- 3- 6- 17 (18) 23- 20/h3- 13H,1- 2H3, (H,24,26) (H,25,27) . The SMILES string is CC (C)C1=CC (=C (C=C1)NC (=O)C2=CC=CS2)C3=NC4=CC=CC=C4NC3=O . Physical And Chemical Properties Analysis
The compound has a net charge of 0, an average mass of 389.472, and a mono-isotopic mass of 389.11980 . Other physical and chemical properties such as solubility are not mentioned in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity Studies
- The synthesis and reactivity of compounds structurally related to N-[2-(3-oxo-4H-quinoxalin-2-yl)-4-propan-2-ylphenyl]-2-thiophenecarboxamide have been a subject of interest. A study by Aleksandrov, Zablotskii, and El’chaninov (2020) discusses the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride, leading to the formation of various derivatives through reactions like nitration, sulfonation, bromination, formylation, and acylation (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Pharmacological Potential
- Research on quinoxalin-2-carboxamides, which are chemically related to the compound , has been conducted to evaluate their pharmacological properties. Mahesh et al. (2011) synthesized a series of these compounds, assessing them as potential serotonin type-3 (5-HT3) receptor antagonists. Their findings indicate significant 5-HT3 receptor antagonism, suggesting potential therapeutic applications (Mahesh, Devadoss, Pandey, & Yadav, 2011).
Anti-Cancer Properties
- There's a notable study by Mudududdla et al. (2015), focusing on derivatives of thiophene-2-carboxamides, which have structural similarities to the compound . Their research highlights the synthesis of various derivatives and their subsequent screening for anticancer activity, particularly against colorectal carcinoma. This study emphasizes the potential of such compounds in overcoming cancer chemoresistance (Mudududdla et al., 2015).
Anti-Microbial and Anti-Inflammatory Activities
- Douadi et al. (2020) explored azoimine quinoline derivatives, which share structural features with the compound under discussion. Their study demonstrates the synthesis of these derivatives and their evaluation for antioxidant, anti-inflammatory, antimicrobial activities, and DNA/BSA binding interactions. This research provides insights into the diverse biological activities of quinoline-based compounds (Douadi, Chafaa, Douadi, Al-Noaimi, & Kaabi, 2020).
Chemical Properties and Applications
- The chemical properties and applications of similar compounds have been studied by Lisovenko, Dryahlov, and Dmitriev (2016), who investigated the three-component synthesis involving furan-2,3-diones, leading to various derivatives. This research contributes to understanding the chemical behavior and potential applications of such compounds (Lisovenko, Dryahlov, & Dmitriev, 2016).
Eigenschaften
IUPAC Name |
N-[2-(3-oxo-4H-quinoxalin-2-yl)-4-propan-2-ylphenyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-13(2)14-9-10-16(24-21(26)19-8-5-11-28-19)15(12-14)20-22(27)25-18-7-4-3-6-17(18)23-20/h3-13H,1-2H3,(H,24,26)(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOYIOLMBQSTQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)NC(=O)C2=CC=CS2)C3=NC4=CC=CC=C4NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-Dihydro-3-oxo-2-quinoxalinyl)-4-(1-methylethyl)phenyl]-2-thiophenecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-[3-[4-(Amino-cyclopentyl-phenylmethyl)piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609070.png)



